

The impact of sample buffer composition on Tricine gel results

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Compound of Interest

Compound Name: *Tricine*

Cat. No.: *B1662993*

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Technical Support Center: Tricine-SDS-PAGE

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when performing **Tricine**-SDS-PAGE, with a specific focus on the impact of sample buffer composition.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a **Tricine** gel system over a standard Tris-Glycine gel system?

A1: The primary advantage of the **Tricine** gel system is its superior ability to resolve low molecular weight proteins and peptides, typically in the range of 1 to 30 kDa.^{[1][2][3][4]} Standard Tris-Glycine gels can result in fuzzy or unresolved bands for proteins smaller than 20 kDa due to the interference of co-migrating SDS micelles.^[4] The **Tricine** system modifies the buffer composition to separate these small proteins from the SDS front, resulting in sharper, well-defined bands.

Q2: Why is Coomassie Blue G-250 recommended as a tracking dye in **Tricine** sample buffers over Bromophenol Blue?

A2: Coomassie Brilliant Blue G-250 is recommended because it migrates ahead of small peptides (1-2 kDa), making it a more effective tracking dye for the low molecular weight

separations that **Tricine** gels are designed for. Bromophenol blue can obscure the resolution of these very small peptides as it moves at a similar or slower rate.

Q3: Can I use a Tris-Glycine running buffer with my **Tricine** gel?

A3: It is not recommended. Using a Tris-Glycine running buffer with a **Tricine** gel will lead to longer run times and poor resolution, especially for smaller proteins. This is because the stacking dynamics are altered; glycine is a slower trailing ion than **tricine**, which affects the separation efficiency.

Q4: What is the shelf life of a **Tricine** sample buffer?

A4: The stability of your sample buffer depends on storage conditions. Generally, it is recommended to prepare the sample buffer without the reducing agent for longer storage. A common guideline for sample buffer stability is approximately 30 days at 4°C, 6 months at -20°C, and up to a year at -80°C. Reducing agents like DTT and β -mercaptoethanol should be added fresh from a stock solution before use, as they are less stable over time.

Troubleshooting Guide

Problem 1: Sample floats out of the well after loading.

- Possible Cause: The density of your sample is lower than the density of the running buffer.
- Solution: The most common reason for this is an insufficient concentration of glycerol in your sample buffer. Glycerol increases the density of the sample, ensuring it sinks to the bottom of the well.
 - Recommendation: Ensure your final glycerol concentration is adequate. Standard 2X **Tricine** sample buffers contain between 20% and 40% glycerol. If you are diluting a concentrated sample, ensure the final glycerol concentration is still high enough to provide density. You can add a small amount of a higher concentration glycerol stock to your sample.

Problem 2: Protein bands are smeared or appear diffuse.

- Possible Cause 1: Sample Overloading.

- Solution: Too much protein in the lane can lead to poor band resolution and smearing.
 - Recommendation: Aim for a protein load of 0.5-2 µg per expected band for Coomassie staining. Perform a protein concentration assay before loading and consider running a dilution series to find the optimal loading amount.
- Possible Cause 2: Re-oxidation of the sample.
 - Solution: Samples with many disulfide bonds can be prone to re-oxidation during the run in a **Tricine** system.
 - Recommendation: While adding more reducing agent to the sample buffer is often not effective, you can try alkylating the sample after reduction. This involves reducing the sample with DTT, followed by treatment with an alkylating agent like iodoacetamide to permanently block the sulfhydryl groups and prevent re-formation of disulfide bonds.
- Possible Cause 3: High salt or nucleic acid concentration in the sample.
 - Solution: High salt concentrations can interfere with the stacking gel and cause band distortion. Viscous, stringy samples, often due to high concentrations of nucleic acids, will not load or run properly.
 - Recommendation: If you suspect high salt, you can precipitate the protein with acetone and resuspend it in a salt-free sample buffer. For nucleic acid contamination, treat the sample with DNase and RNase prior to adding the sample buffer.
- Possible Cause 4: Degraded SDS.
 - Solution: Old or decomposed SDS can lead to smearing and an uneven dye front.
 - Recommendation: Prepare fresh running and sample buffers with a new batch of high-purity SDS. If running gels in a cold room, be aware that SDS can precipitate at low temperatures.

Problem 3: No bands are visible after staining, or bands are very faint.

- Possible Cause 1: Loss of small peptides during staining and destaining.
 - Solution: Low molecular weight proteins are more prone to being washed out of the gel during staining and destaining procedures.
 - Recommendation: Use a rapid staining and destaining protocol. It is also crucial to fix the proteins in the gel effectively before staining to prevent their loss.
- Possible Cause 2: Incorrect pH of buffers.
 - Solution: The pH of the gel, running, and sample buffers is critical for the proper stacking and separation of proteins. Incorrect pH can lead to poor migration and loss of resolution.
 - Recommendation: Carefully check the pH of all buffers before use. The Tris buffer in the gel is typically at a pH of 8.45, while the cathode buffer is around pH 8.25.

Experimental Protocols & Data

Tricine Sample Buffer Formulations

The composition of 2X **Tricine** sample buffer can vary slightly between protocols. Below is a table summarizing common formulations.

Component	Formulation 1	Formulation 2	Formulation 3	Purpose
Tris-HCl	200 mM, pH 6.8	900 mM, pH 8.45	200 mM, pH 6.8	Buffering agent to maintain pH
SDS	2%	8%	2%	Denatures proteins and provides negative charge
Glycerol	40%	20%	40%	Increases sample density for well loading
Tracking Dye	0.04% Coomassie Blue G-250	0.01% Coomassie Blue	0.04% Coomassie Blue G-250	Visual marker for electrophoresis progression
Reducing Agent	Added before use	Not specified	Added before use	Reduces disulfide bonds (e.g., DTT, BME)

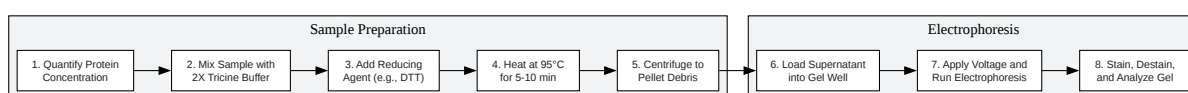
Note: The final concentration of the reducing agent is typically 50-100 mM for DTT or 2-5% for β -mercaptoethanol.

Protocol: Sample Preparation for Tricine-SDS-PAGE

- Quantify Protein: Determine the concentration of your protein sample using a standard protein assay.
- Prepare Sample Mixture:
 - For liquid samples, mix your sample with an equal volume of 2X **Tricine** sample buffer. For example, mix 10 μ L of your sample with 10 μ L of 2X buffer.
 - For solid or lyophilized samples, dissolve them directly in 1X **Tricine** sample buffer.
- Add Reducing Agent: Add a reducing agent to the sample mixture. For DTT, add to a final concentration of 50-100 mM. For β -mercaptoethanol, add to a final concentration of 2-5%.

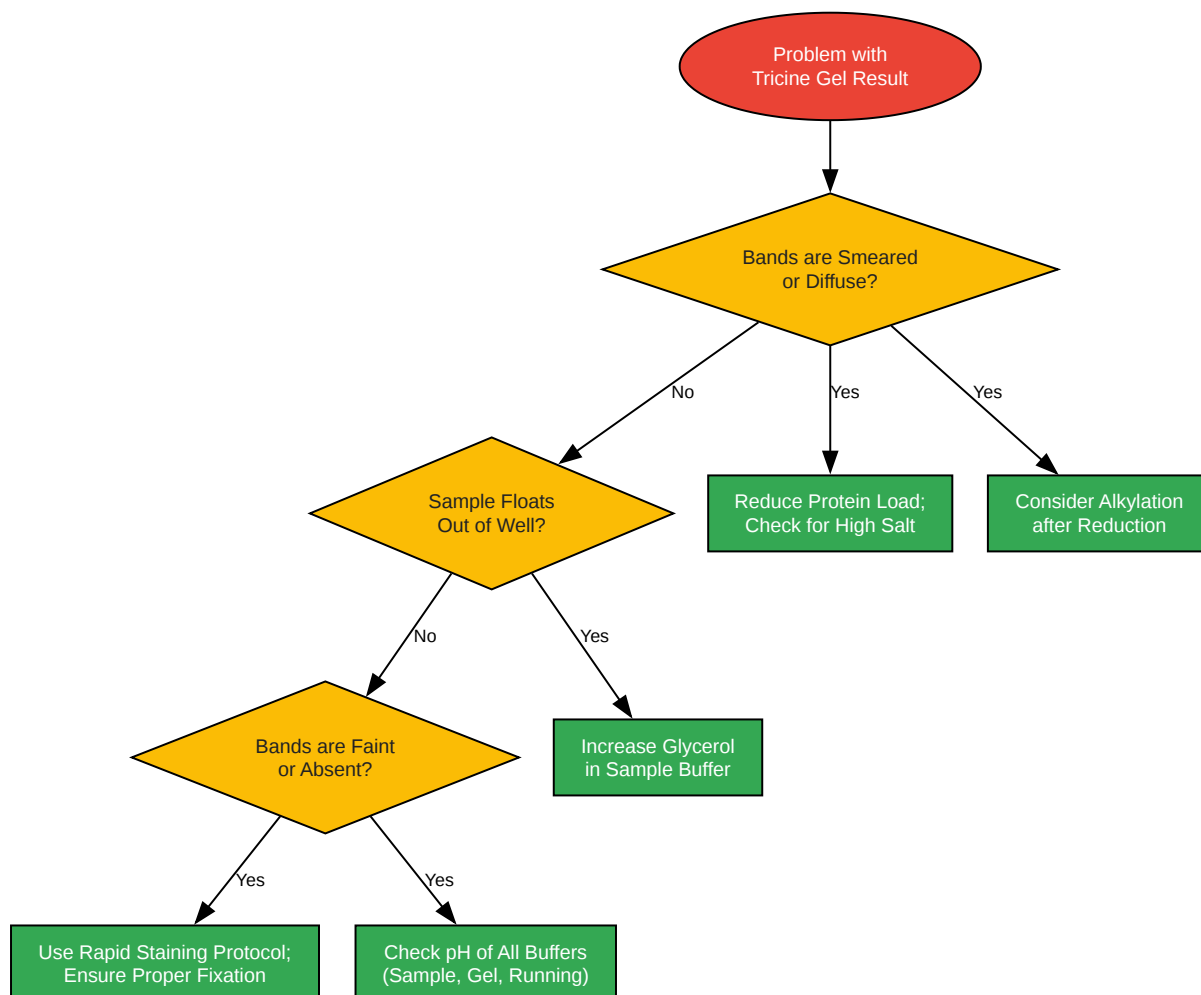
- Denature Sample: Heat the sample mixture at 70-95°C for 5-10 minutes to facilitate denaturation.
- Centrifuge: Briefly centrifuge the samples to pellet any insoluble material.
- Load Gel: Carefully load the supernatant into the wells of the **Tricine** gel.

Visual Guides



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Caption: Workflow for preparing and running protein samples on a **Tricine**-SDS-PAGE gel.



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Caption: A logical flowchart for troubleshooting common **Tricine** gel electrophoresis issues.

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